molecular formula C25H26ClN3O3S B285897 5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione

5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione

Cat. No. B285897
M. Wt: 484 g/mol
InChI Key: DAPWUHZACVUKIO-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is also known as AM-251 and is a selective antagonist of the CB1 cannabinoid receptor. The CB1 receptor is found in the central nervous system and is responsible for the psychoactive effects of cannabis. The discovery of AM-251 has led to a better understanding of the endocannabinoid system and its potential therapeutic applications.

Mechanism of Action

AM-251 is a selective antagonist of the CB1 receptor. It binds to the receptor and prevents the activation of the receptor by endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This leads to a decrease in the psychoactive effects of cannabis and the potential therapeutic effects of endocannabinoids.
Biochemical and Physiological Effects:
AM-251 has been shown to have several biochemical and physiological effects. It has been shown to decrease inflammation and pain in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. AM-251 has also been studied for its potential use in the treatment of obesity, drug addiction, and anxiety disorders.

Advantages and Limitations for Lab Experiments

AM-251 has several advantages for lab experiments. It is a selective antagonist of the CB1 receptor, which allows for the study of the endocannabinoid system without the psychoactive effects of cannabis. It has also been extensively studied and its mechanism of action is well understood. However, there are also limitations to the use of AM-251 in lab experiments. It is a synthetic compound and may not accurately reflect the effects of endogenous cannabinoids. Additionally, the effects of AM-251 may vary depending on the species and strain of animal used in experiments.

Future Directions

There are several future directions for the study of AM-251. It has potential therapeutic applications in the treatment of obesity, drug addiction, and anxiety disorders. Further research is needed to determine the optimal dosage and administration of AM-251 for these conditions. Additionally, the effects of AM-251 on other receptors and systems in the body should be studied to determine any potential side effects. Overall, the discovery of AM-251 has led to a better understanding of the endocannabinoid system and its potential therapeutic applications.

Synthesis Methods

The synthesis of AM-251 involves several steps. The starting material is 2-hydroxybenzaldehyde, which is reacted with allyl bromide to form 2-allyloxybenzaldehyde. This compound is then reacted with 4-(3-chloro-4-methylphenyl)-1-piperazine to form 5-[2-(allyloxy)benzylidene]-3-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione. The final product is obtained after purification by column chromatography.

Scientific Research Applications

AM-251 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been studied for its potential use in the treatment of obesity, drug addiction, and anxiety disorders. The discovery of AM-251 has led to a better understanding of the endocannabinoid system and its potential therapeutic applications.

properties

Molecular Formula

C25H26ClN3O3S

Molecular Weight

484 g/mol

IUPAC Name

(5E)-3-[[4-(3-chloro-4-methylphenyl)piperazin-1-yl]methyl]-5-[(2-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C25H26ClN3O3S/c1-3-14-32-22-7-5-4-6-19(22)15-23-24(30)29(25(31)33-23)17-27-10-12-28(13-11-27)20-9-8-18(2)21(26)16-20/h3-9,15-16H,1,10-14,17H2,2H3/b23-15+

InChI Key

DAPWUHZACVUKIO-HZHRSRAPSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)CN3C(=O)/C(=C\C4=CC=CC=C4OCC=C)/SC3=O)Cl

SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)CN3C(=O)C(=CC4=CC=CC=C4OCC=C)SC3=O)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)CN3C(=O)C(=CC4=CC=CC=C4OCC=C)SC3=O)Cl

Origin of Product

United States

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